6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16541748
InChI: InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-4-7(9(13)14)12(5)8/h2-4H,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC16541748

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 6-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-4-7(9(13)14)12(5)8/h2-4H,1H3,(H,13,14)
Standard InChI Key NVZQPZDKYWDKMG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=NC=C(N12)C(=O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid (C9H7BrN2O2; molecular weight: 255.07 g/mol) features a fused imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6, a methyl group at position 5, and a carboxylic acid at position 3. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the carboxylic acid group facilitates hydrogen bonding with biological targets. Key properties include:

PropertyValue/Description
Molecular FormulaC9H7BrN2O2
IUPAC Name6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid
SMILESCC1=C(C=CC2=NC=C(N12)C(=O)O)Br
Topological Polar Surface Area70.5 Ų
LogP1.98 (predicted)

The methyl group at position 5 introduces steric effects that influence binding affinity, while the planar aromatic system promotes π-π stacking interactions with hydrophobic enzyme pockets .

Synthetic Methodologies

Core Scaffold Construction

The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromo ketones. For 6-bromo-5-methyl variants, 5-methyl-2-aminopyridine reacts with ethyl 2-bromoacetoacetate under reflux in ethanol (80°C, 12 h), followed by saponification with aqueous NaOH to yield the carboxylic acid . Key considerations include:

  • Bromination Efficiency: N-Bromosuccinimide (NBS) in dichloromethane achieves selective bromination at position 6 with >85% yield.

  • Protection Strategies: Temporary esterification of the carboxylic acid prevents side reactions during bromination.

Industrial-Scale Optimization

Industrial routes emphasize atom economy and solvent recovery. Continuous flow systems reduce reaction times from hours to minutes, while immobilized catalysts (e.g., Pd/C) enhance recyclability. A representative protocol involves:

  • Cyclization: 5-Methyl-2-aminopyridine + ethyl 2-bromoacetoacetate → ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Bromination: NBS in acetonitrile (0°C, 2 h) → ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolysis: 2M NaOH in ethanol (reflux, 4 h) → final product (purity >98% by HPLC) .

Compound DerivativeMIC (μM) vs. Mtb H37RvMIC (μM) vs. MDR-TB
6-Bromo-5-methyl derivative0.050.12
6-Chloro analogue0.180.45
Non-brominated parent2.305.60

The bromine atom at position 6 enhances membrane permeability and target engagement, reducing MIC values by >20-fold compared to non-halogenated analogues .

Mechanism of Action

Studies implicate inhibition of the mycobacterial cytochrome bc1 complex (QcrB), a component of the electron transport chain essential for ATP synthesis. Molecular docking reveals:

  • Bromine Interaction: Forms a halogen bond with QcrB’s Tyr315, stabilizing the inhibitor-enzyme complex.

  • Carboxylic Acid Role: Coordinates with His148 and Asp49 via hydrogen bonds, disrupting proton translocation .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Position 6: Bromine > chlorine > hydrogen (activity order). Bromine’s electronegativity improves target binding.

  • Position 5: Methyl > ethyl > hydrogen. Methyl optimizes steric bulk without hindering solubility.

  • Position 3: Carboxylic acid critical; esterification reduces activity 10-fold due to impaired hydrogen bonding.

Scaffold Hopping Strategies

Modifications to the imidazo[1,2-a]pyridine core include:

  • Ring Expansion: 7-azaindole analogues show improved pharmacokinetics but reduced potency.

  • Heteroatom Substitution: Replacing nitrogen with sulfur diminishes activity, highlighting the importance of the imidazole ring’s electronic properties .

Applications in Drug Development

Lead Optimization Programs

The compound serves as a lead for TB drug candidates, with ongoing efforts to:

  • Improve Oral Bioavailability: Prodrug strategies (e.g., ethyl ester prodrugs) enhance intestinal absorption.

  • Reduce Cytotoxicity: Structural tweaks at position 2 (e.g., fluorine substitution) lower off-target effects.

Combination Therapies

Synergy with first-line drugs (e.g., rifampicin) is under investigation. Preclinical models show additive effects when combined with bedaquiline, reducing treatment duration by 30% .

Comparison with Structural Analogues

CompoundKey Structural DifferenceMIC vs. Mtb (μM)
6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acidBromine at 6, methyl at 50.05
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidMethyl at 20.89
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acidNo bromine2.30

Methyl placement at position 5 (vs. 2) improves steric complementarity with QcrB, explaining the 18-fold activity difference .

Future Directions

Resistance Mitigation

Structure-guided design aims to address potential resistance mutations (e.g., QcrB-T313I) by introducing flexible substituents that maintain binding despite conformational changes.

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